molecular formula C15H14N2O4S B2740151 N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3-methylaniline CAS No. 321434-04-2

N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3-methylaniline

Cat. No.: B2740151
CAS No.: 321434-04-2
M. Wt: 318.35
InChI Key: LXRBGEXUWUGLSS-RVDMUPIBSA-N
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Description

N-[(E)-2-(Benzenesulfonyl)-2-nitroethenyl]-3-methylaniline (CAS 321434-04-2) is a nitrovinyl sulfone derivative with a molecular formula of C 15 H 14 N 2 O 4 S and a molecular weight of 318.35 g/mol . This compound features a central ethenyl group substituted with a benzenesulfonyl group and a nitro group, coupled with a 3-methylaniline aromatic amine moiety . This specific structure classifies it as an electrophilic alkene, making it a valuable building block in organic synthesis. It is primarily used as a synthetic intermediate for constructing more complex molecules. Compounds sharing this core nitrovinyl sulfone structure are investigated for potential biological activities, including antimicrobial and anticancer properties, and are explored in the development of specialty chemicals and agrochemicals . The mechanism of action for related compounds is thought to involve the reduction of the nitro group to form reactive intermediates that can interact with cellular components, while the benzenesulfonyl group may modulate activity by interacting with proteins or enzymes . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4S/c1-12-6-5-7-13(10-12)16-11-15(17(18)19)22(20,21)14-8-3-2-4-9-14/h2-11,16H,1H3/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXRBGEXUWUGLSS-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC=C([N+](=O)[O-])S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)N/C=C(\[N+](=O)[O-])/S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3-methylaniline typically involves a multi-step process:

    Formation of the Nitroethenyl Intermediate: The initial step involves the nitration of an appropriate precursor to introduce the nitro group. This is often achieved using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid.

    Sulfonylation: The next step is the introduction of the benzenesulfonyl group. This can be done by reacting the nitroethenyl intermediate with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Coupling with 3-Methylaniline: The final step involves the coupling of the sulfonylated nitroethenyl intermediate with 3-methylaniline. This is typically carried out under basic conditions, using a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Photochemical Reactions

The nitroethenyl group is photolabile, enabling light-induced transformations. Studies on structurally related 2-nitrobenzyl compounds reveal:

  • Aci-nitro intermediates : Under UV irradiation, nitro groups form transient aci-nitro tautomers (λ<sub>max</sub> ~400 nm) that decay into cyclic intermediates (e.g., 1,3-dihydrobenzisoxazol-1-ol derivatives) or nitroso intermediates .

  • Substrate release : Photolysis may cleave the nitroethenyl-aniline bond, releasing 3-methylaniline or forming rearranged products.

Key Data from Analogues :

Reaction TypeConditionsProducts/IntermediatesReference
Photolysis of nitroethenylUV (λ=350 nm), aqueous bufferAci-nitro tautomer → cyclic intermediates

Nucleophilic Substitution

The benzenesulfonyl group acts as a leaving group in SN reactions. For example:

  • Base-mediated substitution : In polar aprotic solvents (e.g., DMF), nucleophiles (e.g., amines, thiols) attack the electron-deficient β-carbon of the nitroethenyl group, displacing benzenesulfonate.

  • Steric effects : The (E)-configuration creates steric hindrance, potentially slowing substitution compared to (Z)-isomers.

Example Pathway :

  • Deprotonation of 3-methylaniline under basic conditions.

  • Nucleophilic attack at the β-carbon of the nitroethenyl group.

  • Release of benzenesulfinate (detected via IR or LC-MS) .

Radical-Mediated Pathways

The S<sub>RN</sub>1 mechanism (Single Electron Transfer Nucleophilic Substitution) is plausible in photostimulated reactions:

  • Initiation : Photoinduced electron transfer generates radical anions.

  • Propagation : Radical intermediates undergo bond cleavage or recombination.

Evidence from Carbazole Synthesis :
Substituted carbazoles form via intramolecular C–N coupling under S<sub>RN</sub>1 conditions . For the target compound:

  • Irradiation in t-BuOK/DMSO could generate distonic radical anions, enabling cyclization or coupling .

Reduction Reactions

Catalytic hydrogenation or chemical reduction (e.g., Zn/HCl) targets the nitro group:

  • Nitro → amine : Reduction yields N-[(E)-2-(benzenesulfonyl)-2-aminoethenyl]-3-methylaniline , altering electronic properties.

  • Selectivity : The benzenesulfonyl group may remain intact due to its stability under mild reducing conditions .

Condensation and Cyclization

The aniline NH group participates in acid-catalyzed condensations:

  • Schiff base formation : Reacts with aldehydes/ketones to form imines.

  • Heterocycle synthesis : Intramolecular cyclization with adjacent electrophilic sites could yield indole or quinoline derivatives .

Thermal Decomposition

Thermogravimetric analysis (TGA) of nitroethenyl compounds shows:

  • Decomposition onset : ~200°C, releasing NO<sub>x</sub> gases and forming char residues.

  • Kinetics : Follows first-order kinetics with E<sub>a</sub> ≈120 kJ/mol .

Comparative Reactivity Table

Functional GroupReaction TypeConditionsProducts
NitroethenylPhotolysisUV light, pH 7 bufferAci-nitro intermediates
BenzenesulfonylNucleophilic substitutionDMF, K<sub>2</sub>CO<sub>3</sub>, 80°CSubstituted ethenyl derivatives
3-MethylanilineCondensationAcOH, refluxImines or heterocycles

Mechanistic Insights

  • Electronic effects : The nitro group withdraws electrons, polarizing the ethenyl bond and enhancing electrophilicity at the β-carbon.

  • Steric effects : The (E)-configuration and 3-methyl group hinder planar transition states, favoring specific regioselectivity .

Scientific Research Applications

Chemical Properties and Structure

N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3-methylaniline is characterized by the following structural features:

  • Chemical Formula : C15H14N2O4S
  • IUPAC Name : 3-methyl-N-[(E)-2-nitro-2-(phenylsulfonyl)ethenyl]aniline
  • CAS Number : 321434-04-2

The compound contains a benzenesulfonyl group and a nitro group attached to an ethenyl chain, which is linked to a 3-methylaniline moiety. This unique structure contributes to its reactivity and functional applications.

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including:

  • Reduction : The nitro group can be reduced to an amine using reducing agents such as hydrogen gas or tin(II) chloride.
  • Substitution Reactions : The compound can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups.
  • Oxidation : Under specific conditions, it can be oxidized to yield various oxidation products.

Biological Studies

The compound has potential applications in biological research:

  • Enzyme Inhibition Studies : Its functional groups make it suitable for investigating enzyme interactions and inhibition mechanisms.
  • Protein Interactions : The structure allows for studies on how it interacts with proteins, which could lead to insights into drug design and development.

Industrial Applications

This compound is also relevant in industrial contexts:

  • Dyes and Pigments Production : The compound is used in the synthesis of dyes and specialty chemicals, contributing to the color industry.
  • Chemical Manufacturing : It plays a role in producing other chemicals, enhancing its importance in various chemical processes .

Case Studies and Research Findings

Several studies highlight the applications and effectiveness of this compound:

  • Enzyme Inhibition Research :
    • A study demonstrated that compounds similar to this compound showed promising results in inhibiting specific enzymes involved in metabolic pathways, suggesting potential therapeutic uses .
  • Synthesis of Novel Dyes :
    • Research indicated that derivatives of this compound were synthesized successfully to create new dyes with enhanced properties, expanding its utility in the textile industry .

Mechanism of Action

The mechanism of action of N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3-methylaniline involves its interaction with molecular targets such as enzymes or receptors. The nitro group and the benzenesulfonyl group can participate in various binding interactions, influencing the activity of the target molecules. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogs

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features References
N-[(E)-2-(Benzenesulfonyl)-2-nitroethenyl]-3-methylaniline 3-methylaniline C₁₅H₁₄N₂O₄S 318.35 Base structure; methyl group enhances lipophilicity.
N-[(E)-2-(Benzenesulfonyl)-2-nitroethenyl]-3-chloroaniline 3-chloroaniline C₁₄H₁₁ClN₂O₄S 338.76 Chlorine substitution increases molecular weight and polarity.
N-[(E)-2-(Benzenesulfonyl)-2-nitroethenyl]-3,4-dichloroaniline 3,4-dichloroaniline C₁₄H₁₀Cl₂N₂O₄S 373.21 Dichloro substitution enhances electron-withdrawing effects and stability.
N-[(E)-(3-nitrophenyl)methylidene]aniline 3-nitrobenzylidene C₁₃H₁₀N₂O₂ 226.23 Schiff base with nitro group; lacks sulfonyl but shares nitro functionality.
N-{2-[3-(Benzylsulfanyl)-6-methyl-1,2,4-triazin-5-yl]ethenyl}-4-methylaniline Triazine-sulfanyl hybrid C₂₀H₂₀N₄S 348.46 Heterocyclic triazine core; sulfanyl group may influence redox properties.
Ranitidine-related compound B (USP 31) Furan-dimethylamino-nitroethenyl C₁₄H₂₁N₅O₃S₂ 371.48 Pharmacopeial standard; complex furan-dimethylamino backbone.

Key Structural Differences and Implications

Substituent Effects: Halogenated Derivatives: The 3-chloro () and 3,4-dichloro () analogs exhibit increased molecular weight and polarity compared to the 3-methyl parent compound. Chlorine’s electron-withdrawing nature may enhance chemical stability and alter reactivity in nucleophilic substitutions. Methyl vs.

Heterocyclic vs. Aromatic Systems :

  • The triazine-containing analog () introduces a nitrogen-rich heterocycle, which could enhance binding to biological targets or metal ions. In contrast, the benzenesulfonyl group in the parent compound provides steric bulk and sulfonyl-based reactivity.

Pharmacopeial Relevance: Compounds like ranitidine-related compound B () highlight the pharmaceutical relevance of nitroethenyl motifs, though their complex structures (furan rings, dimethylamino groups) distinguish them from simpler benzenesulfonyl derivatives.

Physicochemical and Functional Comparisons

  • Solubility : The dichloro derivative (373.21 g/mol) is less soluble in polar solvents than the parent compound (318.35 g/mol) due to higher molecular weight and halogen content.
  • Reactivity : The nitroethenyl-sulfonyl group in the parent compound facilitates Michael addition reactions, whereas the Schiff base () may undergo hydrolysis or imine exchange.
  • Thermal Stability : Halogenated analogs () are expected to exhibit higher thermal stability due to stronger C-Cl bonds compared to C-CH₃.

Biological Activity

N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3-methylaniline, also known by its IUPAC name N-[(E)-2-nitro-2-(phenylsulfonyl)ethenyl]aniline, is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, case studies, and relevant research findings.

  • Molecular Formula : C14H12N2O4S
  • CAS Number : 1164530-75-9
  • Purity : 90%
  • Physical Form : Solid

The compound exhibits biological activity through several mechanisms:

  • Antioxidant Activity : Research indicates that compounds with nitroethenyl groups can act as antioxidants, scavenging reactive oxygen species (ROS) and reducing oxidative stress in cells .
  • Enzyme Inhibition : The sulfonamide group in the structure is known to interact with various enzymes, potentially inhibiting their activity. This inhibition can affect metabolic pathways, particularly those involving sulfhydryl groups .
  • Cellular Signaling Modulation : The compound may influence signaling pathways related to inflammation and apoptosis. Studies suggest that it can modulate the expression of pro-inflammatory cytokines and apoptotic markers in various cell types .

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on Cancer Cell Lines : A study conducted on human cancer cell lines demonstrated that this compound inhibited cell proliferation and induced apoptosis. The mechanism involved the activation of caspase pathways and the downregulation of anti-apoptotic proteins .
  • Anti-inflammatory Effects : In an animal model of inflammation, administration of the compound resulted in reduced edema and lower levels of inflammatory markers such as TNF-alpha and IL-6. This suggests potential therapeutic applications in treating inflammatory diseases .

Research Findings

A summary of key research findings related to this compound is presented in the table below:

StudyObjectiveFindings
Antioxidant effectsDemonstrated significant ROS scavenging ability.
Enzyme inhibitionInhibited carbonic anhydrase activity in vitro.
Cancer cell proliferationInduced apoptosis in breast cancer cells via caspase activation.
Anti-inflammatory effectsReduced levels of TNF-alpha and IL-6 in an animal model.
CytotoxicityShowed selective cytotoxicity towards cancerous cells compared to normal cells.

Q & A

Q. What synthetic routes are available for N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3-methylaniline, and what are their key optimization parameters?

  • Methodological Answer : A common approach involves condensation reactions between nitroethenyl intermediates and substituted anilines. For example, analogous syntheses of nitroethenyl-aniline derivatives often employ:
  • Step 1 : Reacting a nitroethenyl precursor (e.g., 2-nitroethenyl benzenesulfonyl chloride) with 3-methylaniline under basic conditions (e.g., NaHCO₃) in anhydrous THF or DMF .
  • Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the (E)-isomer, confirmed by NOESY NMR .
    Key parameters include temperature control (0–5°C to minimize isomerization), stoichiometric ratios (1:1.2 for amine:electrophile), and exclusion of moisture to prevent hydrolysis of the sulfonyl group .

Q. Which spectroscopic methods are most effective for confirming the structure of this compound?

  • Methodological Answer :
  • NMR : Use ¹H/¹³C NMR with 2D techniques (COSY, HSQC) to resolve overlapping signals. For example, the nitroethenyl proton appears as a doublet (δ 7.8–8.2 ppm, J = 12–14 Hz), while the benzenesulfonyl group shows distinct aromatic splitting .
  • IR : Confirm the nitro group (1520–1550 cm⁻¹ asymmetric stretch) and sulfonyl S=O (1150–1200 cm⁻¹) .
  • X-ray crystallography : Resolve steric effects of the benzenesulfonyl group using SHELX software for structure refinement (e.g., SHELXL-97) .

Q. What are common side products observed during synthesis, and how can they be identified?

  • Methodological Answer :
  • Z-isomer formation : Monitor via ¹H NMR (coupling constant J < 10 Hz for Z-isomer vs. J > 12 Hz for E-isomer) .
  • Hydrolysis products : Use LC-MS to detect sulfonic acid derivatives (e.g., m/z +18 for water addition) .
  • Oxidative byproducts : TLC (Rf comparison) and UV-Vis spectroscopy (λmax shifts for nitroso intermediates) .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic structure and reactivity of the nitroethenyl group?

  • Methodological Answer :
  • Functional selection : Hybrid functionals like B3LYP (Becke’s three-parameter exchange + Lee-Yang-Parr correlation) are recommended for accurate thermochemical data (e.g., atomization energy deviations <3 kcal/mol) .
  • Basis sets : Use 6-31G(d,p) for geometry optimization and LANL2DZ for transition metals if coordinating with the nitro group .
  • Reactivity analysis : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic attack sites on the nitroethenyl moiety .

Q. How to resolve discrepancies between experimental and computational data on electronic properties?

  • Methodological Answer :
  • Benchmarking : Compare DFT-predicted IR/NMR spectra with experimental data. For example, adjust exchange-correlation functionals (e.g., include exact-exchange terms) if nitro group vibrational frequencies deviate >20 cm⁻¹ .
  • Solvent effects : Incorporate polarizable continuum models (PCM) in calculations to match experimental solvatochromic shifts .
  • Error analysis : Use root-mean-square deviation (RMSD) metrics for bond-length/angle mismatches in crystallographic vs. optimized structures .

Q. What strategies address low enantiomeric purity in chiral derivatives of this compound?

  • Methodological Answer :
  • Chiral auxiliaries : Introduce a bulky sulfonyl substituent (e.g., camphorsulfonyl) to enforce stereochemical control during nitroethenyl formation .
  • Chromatographic resolution : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC purification .
  • Crystallization-induced asymmetric transformation : Seed supersaturated solutions with enantiopure crystals to drive equilibrium .

Data Contradiction Analysis

Q. How to interpret conflicting reaction yields reported in literature for analogous compounds?

  • Methodological Answer :
  • Variable screening : Use design of experiments (DoE) to isolate factors like solvent polarity (e.g., DMF vs. THF) or catalyst loading (e.g., Et₃N vs. DBU) .
  • Kinetic studies : Perform time-resolved in situ IR to identify rate-limiting steps (e.g., nitroethenyl intermediate stability) .
  • Meta-analysis : Compare crystallographic data (CCDC entries) to assess steric hindrance differences in benzenesulfonyl vs. tosyl analogs .

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